molecular formula C17H24N2O4 B11180659 2-[(3-ethoxypropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

2-[(3-ethoxypropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11180659
M. Wt: 320.4 g/mol
InChI Key: IDYFWSFDBMWTFP-UHFFFAOYSA-N
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Description

2-[(3-ethoxypropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethoxypropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves the condensation of 3-ethoxypropanoic acid with an amine derivative, followed by the introduction of the tetrahydrofuran-2-ylmethyl group. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining a temperature range of 60-80°C and using ultrasonic irradiation to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[(3-ethoxypropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: NaH, LDA, THF as solvent, low temperatures.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-ethoxypropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-ethoxypropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide stands out due to its unique combination of the ethoxypropanoyl and tetrahydrofuran-2-ylmethyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

2-(3-ethoxypropanoylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C17H24N2O4/c1-2-22-11-9-16(20)19-15-8-4-3-7-14(15)17(21)18-12-13-6-5-10-23-13/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,18,21)(H,19,20)

InChI Key

IDYFWSFDBMWTFP-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC1=CC=CC=C1C(=O)NCC2CCCO2

Origin of Product

United States

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